N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide

Hydrogen bonding Target engagement Structure-activity relationship

Procure N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide (CAS 2034601-53-9) to precisely interrogate kinase hinge binding and metabolic stability SAR. The free 2-hydroxyl provides essential H-bond donor capacity absent in the 2-methoxy analog (CAS 2034347-16-3), while the pivalamide's steric bulk resists amidase hydrolysis, unlike the acetamide variant (CAS 2034406-56-7). Its lead-like MW (247.33) and CNS-optimal cLogP (1.0) make it a superior fragment starting point for CNS kinase programs. Pair with companion analogs for head-to-head profiling.

Molecular Formula C15H21NO2
Molecular Weight 247.338
CAS No. 2034601-53-9
Cat. No. B2411301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide
CAS2034601-53-9
Molecular FormulaC15H21NO2
Molecular Weight247.338
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1(CC2=CC=CC=C2C1)O
InChIInChI=1S/C15H21NO2/c1-14(2,3)13(17)16-10-15(18)8-11-6-4-5-7-12(11)9-15/h4-7,18H,8-10H2,1-3H3,(H,16,17)
InChIKeyNUFCLFXAFOTXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide (CAS 2034601-53-9): Baseline Identity for Informed Procurement


N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide is a synthetic indene-pivalamide hybrid (C15H21NO2, MW 247.33 g/mol) . The compound belongs to the dihydroindene amide class claimed in patent literature as protein kinase inhibitor scaffolds, particularly targeting Abl, Bcr-Abl, c-Kit, and PDGFR kinases [1]. Its structure integrates a 2-hydroxy-2,3-dihydro-1H-indene core with a pivalamide moiety via a methylene linker, positioning it as a building block for medicinal chemistry and kinase inhibitor research .

Procurement Risk Alert: Why Generic Substitution of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide Is Scientifically Unsound


In-class substitution of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide is non-trivial because the compound's differentiation is entirely determined by three interdependent structural features: (i) the hydrogen bond donor capacity of the free 2-hydroxyl on the indene ring, (ii) the steric bulk and metabolic shielding conferred by the pivalamide group, and (iii) the methylene spacer that modulates conformational flexibility . Replacement with the 2-methoxy analog (CAS 2034347-16-3) eliminates the H-bond donor, altering target engagement profiles; substitution with the acetamide analog (CAS 2034406-56-7) removes the tert-butyl shield, compromising metabolic stability to amidase hydrolysis; and replacement with the benzamide variant (CAS 2034443-60-0) introduces aromatic stacking potential while losing the steric protection of pivalamide . Each alternative produces a compound with fundamentally different physicochemical and pharmacological properties, as quantified below.

Quantitative Comparator Evidence: N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide vs. Closest Analogs


Hydrogen Bond Donor Capacity vs. 2-Methoxy Analog: A Binary Structural Differentiator for Target Engagement

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide possesses one hydrogen bond donor (HBD) from its free hydroxyl group, whereas the closest structural analog, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide (CAS 2034347-16-3), has zero HBDs . This difference is critical for kinase inhibitor design, where HBD capacity directly affects hinge-region binding and overall target residence time [1]. The methoxy analog's inability to donate a hydrogen bond precludes key interactions with conserved kinase backbone carbonyls, a well-established requirement for ATP-competitive inhibition.

Hydrogen bonding Target engagement Structure-activity relationship

Metabolic Shielding: Pivalamide vs. Acetamide Hydrolytic Stability

The pivalamide group provides steric hindrance around the amide bond, significantly reducing susceptibility to enzymatic hydrolysis by amidases compared to linear or less hindered amides . While no direct hydrolysis half-life data exists for this specific compound, the acetamide analog N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide (CAS 2034406-56-7) lacks the tert-butyl steric shield, making it inherently more vulnerable to amidase cleavage . Literature on pivalamide derivatives consistently reports that the tert-butyl group slows hydrolysis rates, often requiring harsh conditions (prolonged strong acid/base at elevated temperature) for amide bond cleavage .

Metabolic stability Amidase resistance Pharmacokinetics

Lipophilicity and Predicted CNS Permeability: cLogP Comparison with Benzamide Analog

The calculated partition coefficient (cLogP) for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide is reported as 1.0 , placing it within the optimal CNS drug-like range (cLogP 1–3) [1]. In contrast, the benzamide analog N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034443-60-0, MW 267.32) possesses an aromatic benzamide group that is predicted to increase lipophilicity by approximately 1–1.5 log units, potentially exceeding the CNS-optimal window and increasing non-specific protein binding and off-target promiscuity . The lower cLogP of the pivalamide compound makes it a more attractive candidate for CNS-targeted kinase inhibitor programs.

Lipophilicity CNS drug-likeness Physicochemical property

Molecular Weight Superiority for Fragment-Based and Lead-Like Screening Libraries

With a molecular weight of 247.33 g/mol , N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide falls within the lead-like range (MW ≤ 350) and approaches fragment-like criteria (MW ≤ 300) [1]. This is substantively lower than the benzamide analog (267.32 g/mol) and significantly lower than brominated pivalamide-indene derivatives such as N-(7-bromo-2,3-dihydro-1H-inden-4-yl)pivalamide (MW ~296) or N-(5-bromo-2,3-dihydro-1H-inden-4-yl)pivalamide (MW ~296) . Lower MW correlates with higher ligand efficiency metrics, which is a key selection criterion in fragment-based screening campaigns.

Fragment-based drug discovery Lead-likeness Molecular weight

Procurement-Ready Application Scenarios for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide (CAS 2034601-53-9)


Kinase Inhibitor Fragment Library Enrichment for Abl/Bcr-Abl Drug Discovery

The compound's dihydroindene amide scaffold is explicitly claimed in the patent literature as a protein kinase inhibitor chemotype targeting Abl, Bcr-Abl, c-Kit, and PDGFR [1]. Its MW of 247.33 and cLogP of 1.0 position it as a lead-like fragment suitable for fragment-based screening against these kinase targets. The free hydroxyl provides a synthetic handle for further derivatization or a direct H-bond interaction with the kinase hinge region, while the pivalamide group confers metabolic stability advantages over simpler amide analogs . Procurement is indicated for medicinal chemistry groups building focused kinase inhibitor libraries.

CNS-Penetrant Kinase Probe Development Requiring Low Lipophilicity

With a measured cLogP of 1.0 , this compound falls squarely within the CNS-optimal lipophilicity range (cLogP 1–3). This distinguishes it from benzamide analogs predicted to exceed cLogP 2.0 . The compound's low MW (247.33) and single H-bond donor further align with CNS drug-likeness criteria. Research programs targeting CNS kinases (e.g., Trk, GSK-3β) that require starting points with favorable brain penetration parameters should prioritize this compound over more lipophilic indene-pivalamide alternatives.

Building Block for Metabolic-Stability-Focused SAR Exploration of Indene Amides

The pivalamide moiety provides a sterically shielded amide bond that resists enzymatic hydrolysis . This compound serves as a reference point for structure-activity relationship (SAR) studies comparing metabolic stability across a series of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amides where the acyl group is varied (pivaloyl vs. acetyl vs. benzoyl). Procurement of this compound alongside its acetamide analog (CAS 2034406-56-7) enables direct head-to-head metabolic stability comparison in microsomal or hepatocyte assays, providing quantitative differentiation data for lead optimization programs.

Hydrogen Bond-Dependent Target Engagement Studies Requiring Free Hydroxyl

The free 2-hydroxyl group on the indene ring is a critical structural feature absent in the 2-methoxy analog (CAS 2034347-16-3) . For targets where hydroxyl-mediated hydrogen bonding is essential for binding (e.g., kinase hinge regions, metalloenzyme active sites), this compound provides the required HBD capacity. Researchers validating target engagement hypotheses that depend on a hydrogen bond donor at this position must procure this specific compound rather than the methoxy variant, as the binary HBD presence/absence difference is not compensable by other molecular features.

Quote Request

Request a Quote for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.